molecular formula C15H9F5N2O2S B4697754 2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4697754
M. Wt: 376.30 g/mol
InChI Key: GXYWZUSOHMGAEX-UHFFFAOYSA-N
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Description

2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, features a perfluorobenzamido group, which imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . For this specific compound, the synthesis may involve:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, thiophene derivatives have been shown to inhibit enzymes such as polyketide synthase 13 (Pks13), which plays a critical role in the biosynthesis of mycolic acid, an essential component of the cell wall in Mycobacterium tuberculosis . This inhibition prevents the synthesis of mycolic acid, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of the perfluorobenzamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as enzyme inhibition and electronic applications in material science.

Properties

IUPAC Name

2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5N2O2S/c16-8-7(9(17)11(19)12(20)10(8)18)14(24)22-15-6(13(21)23)4-2-1-3-5(4)25-15/h1-3H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYWZUSOHMGAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
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2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
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2-(Perfluorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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